2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide
Description
This compound (CAS 686772-23-6; molecular formula: C₂₅H₂₁N₃O₃S₂; molar mass: 523.63 g/mol) is a thieno[3,2-d]pyrimidine derivative featuring a 3-methoxyphenyl substituent at position 3, a 4-oxo group, and a thioacetamide-linked naphthalen-1-yl moiety at position 2. Its structural complexity confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~4.54) and a melting point range of 139–258°C depending on crystallization conditions .
Biological Relevance: The compound is a potent Wnt/β-catenin signaling inhibitor (IC₅₀ = 25 nM) with high selectivity over Notch and Hedgehog pathways, making it a candidate for oncology and regenerative medicine research . Its mechanism involves binding to Porcupine, an acyltransferase critical for Wnt ligand secretion .
Properties
IUPAC Name |
2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S2/c1-31-18-9-5-8-17(14-18)28-24(30)23-21(12-13-32-23)27-25(28)33-15-22(29)26-20-11-4-7-16-6-2-3-10-19(16)20/h2-11,14H,12-13,15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBBVRQVHDNBFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Related compounds have shown strong binding affinity to their targets, which suggests that this compound may also interact with its targets through a similar mechanism.
Biochemical Pathways
Given the targets of similar compounds, it can be inferred that this compound may affect pathways related to cell division and growth, as ttk and rock proteins play crucial roles in these processes.
Pharmacokinetics
Similar compounds have been described as orally bioavailable, suggesting that this compound may also have good oral bioavailability.
Result of Action
Inhibition of ttk and rock proteins by similar compounds can lead to the suppression of cell division and growth, suggesting that this compound may have similar effects.
Biological Activity
The compound 2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide represents a novel structure with potential therapeutic applications. Its unique chemical properties and biological activities have garnered interest in medicinal chemistry and pharmacology.
Chemical Structure
The compound features a complex structure characterized by:
- A thieno[3,2-d]pyrimidine core.
- A methoxyphenyl group.
- A naphthalenyl acetamide substituent.
This structural diversity may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and potential anticancer effects. The following sections summarize key findings from the literature.
Enzyme Inhibition
- Phenylethanolamine N-methyltransferase (PNMT) Inhibition :
- Compounds similar to the tetrahydrothieno[3,2-d]pyrimidine scaffold have shown significant inhibitory effects on PNMT, which is crucial in the biosynthesis of epinephrine. This inhibition can lead to alterations in catecholamine levels in the central nervous system (CNS), potentially impacting mood and anxiety disorders .
- α2-Adrenoceptor Affinity :
Anticancer Activity
Preliminary studies indicate that the compound may possess anticancer properties:
- Cell Line Studies : In vitro evaluations have shown that related compounds exhibit cytotoxicity against various cancer cell lines. For instance, structural analogs have been tested against human tumor cell lines such as KB and HepG2/A2, with some demonstrating potent activity comparable to established chemotherapeutics like etoposide .
Case Studies
Several studies have explored the biological activities of compounds within this chemical class:
- Study on Thieno[3,2-d]pyrimidines :
-
Antitumor Activity Assessment :
- A recent investigation into novel thieno compounds revealed that modifications at specific positions on the thieno ring system led to improved antitumor efficacy against multiple cancer cell lines. The structure-activity relationship (SAR) analysis highlighted critical functional groups responsible for enhanced activity .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
*Synthesis yields extrapolated from analogous routes in .
Physicochemical and Pharmacokinetic Profiles
Table 2: Comparative Physicochemical Properties
- Solubility: The target compound’s low solubility (<1 µg/mL) mirrors trends in thienopyrimidine derivatives, necessitating formulation optimization for in vivo studies.
- Metabolic Stability : Hydroxyl-containing analogues (e.g., 3b ) exhibit improved stability due to reduced cytochrome P450 interactions.
Q & A
Q. What synthetic strategies are recommended for synthesizing this compound, and how can reaction yields be optimized?
The synthesis of this compound likely involves multi-step reactions derived from structurally similar thienopyrimidine derivatives. Key steps may include:
- Core formation : Cyclization of thienopyrimidine precursors under reflux conditions (e.g., using DMF or acetonitrile as solvents) .
- Thioether linkage : Coupling of the thienopyrimidine core with a thioacetamide moiety via nucleophilic substitution, requiring controlled pH and temperature .
- Final functionalization : Introduction of the naphthalen-1-yl group via amidation or Suzuki-Miyaura coupling . Optimization : Reaction yields (70–90%) depend on solvent choice (polar aprotic solvents preferred), catalyst selection (e.g., K₂CO₃), and stepwise purification using column chromatography or recrystallization .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions and detect impurities (e.g., residual solvents or unreacted intermediates) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected ~470–500 g/mol range) and isotopic patterns .
- Infrared Spectroscopy (IR) : Validate functional groups (e.g., C=O at ~1700 cm⁻¹, S-C=S at ~600 cm⁻¹) .
Q. What solvents and conditions are suitable for solubility testing?
Preliminary solubility studies for related compounds indicate:
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for this compound?
Methodology :
- Analog synthesis : Modify substituents (e.g., methoxyphenyl, naphthalen-1-yl) to assess their impact on biological activity .
- Enzymatic assays : Test inhibition against kinases or proteases (e.g., IC₅₀ values) to identify pharmacophores . Example SAR Table :
| Substituent Position | Modification | Observed Activity Change |
|---|---|---|
| 3-Methoxyphenyl | Replacement with nitro | Reduced kinase inhibition |
| Naphthalen-1-yl | Substitution with CF₃ | Enhanced cytotoxicity (p < 0.05) |
| Data from related thienopyrimidines suggest the methoxy group enhances lipophilicity, while bulky substituents improve target binding . |
Q. What computational methods are effective for predicting biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with proteins (e.g., EGFR, CDK2). Focus on hydrogen bonding with the pyrimidine core and hydrophobic interactions with the naphthalene group .
- MD simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable complexes) .
Q. How can contradictory data in biological activity be resolved?
Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration, incubation time) .
- Compound stability : Verify purity via HPLC pre- and post-assay .
- Cell line specificity : Compare activity across multiple lines (e.g., HeLa vs. MCF-7) to identify context-dependent effects .
Methodological Considerations
Q. What strategies mitigate byproduct formation during synthesis?
- Stepwise monitoring : Use TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) to isolate intermediates .
- Protecting groups : Temporarily block reactive sites (e.g., amines with Boc groups) to prevent side reactions .
Q. How can pharmacokinetic properties (e.g., logP, bioavailability) be estimated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
